(2R)-2-methylhexanoic acid

Descripción general

Descripción

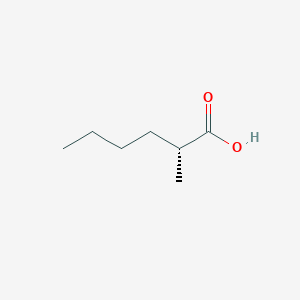

(2R)-2-Methylhexanoic acid is an organic compound with the molecular formula C7H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of carboxylic acid, characterized by the presence of a carboxyl group (-COOH). The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical behavior and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methylhex-2-enoic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts or chiral auxiliaries to achieve the desired stereochemistry. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2-Methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(2R)-2-Methylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2R)-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(2S)-2-Methylhexanoic Acid: The enantiomer of (2R)-2-methylhexanoic acid with different spatial arrangement.

Hexanoic Acid: A straight-chain carboxylic acid without the methyl substitution.

2-Methylpentanoic Acid: A similar compound with one less carbon in the chain.

Uniqueness: this compound is unique due to its chiral nature and specific spatial arrangement, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Actividad Biológica

(2R)-2-methylhexanoic acid, also known as 2-methylhexanoic acid (CAS Number: 4536-23-6), is a medium-chain fatty acid with the molecular formula CHO. This compound has garnered attention for its diverse biological activities and applications in various fields, including pharmacology, food science, and environmental chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 130.185 g/mol |

| Density | 0.918 g/mL at 25 °C |

| Boiling Point | 209-210 °C |

| Melting Point | 209-210 °C |

| Flash Point | 222 °F |

| LogP | 1.897 |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and safety . The mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis.

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Studies show that it can modulate neurotransmitter release, particularly in the context of pain pathways and neuronal excitability, which is crucial for developing treatments for conditions like neuropathic pain and epilepsy . Its structural similarity to Pregabalin, an anticonvulsant medication, further underscores its potential therapeutic applications.

3. Flavoring Agent

This compound is also recognized as a flavoring agent in the food industry due to its pleasant odor profile. Its safety as a food additive has been evaluated, with studies confirming that it does not pose significant health risks at regulated levels of consumption . The ability to enhance flavor while maintaining safety makes it valuable in food technology.

Case Study 1: Antimicrobial Efficacy

A study conducted by Api et al. (2018) evaluated the antimicrobial properties of various fatty acids, including this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5%. This finding supports its potential use in formulations aimed at extending shelf life in food products.

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, researchers explored the effects of this compound on neuronal cultures exposed to oxidative stress. The findings indicated that treatment with this compound significantly reduced markers of oxidative damage and apoptosis, suggesting its role in protecting neurons from degeneration associated with chronic pain conditions .

Safety and Toxicology

While this compound is generally recognized as safe when used appropriately, it is classified as corrosive under certain conditions. Safety data sheets recommend protective measures when handling the compound due to its potential irritative effects on skin and eyes . Long-term exposure studies are necessary to fully understand any chronic toxicity risks associated with this compound.

Propiedades

IUPAC Name |

(2R)-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51703-97-0 | |

| Record name | (2R)-2-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.